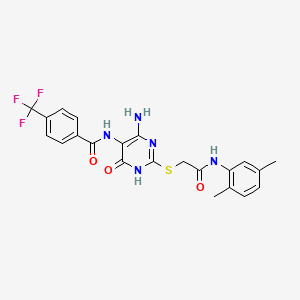
1-(4-Fluoro-2-methylphenyl)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methylphenyl)triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a triazole derivative that has been studied for its unique properties such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In We will also list future directions for research on this compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Fluorinated compounds play a crucial role in drug discovery. Researchers have explored fluoropyridines as potential lead structures for developing new pharmaceuticals. The introduction of fluorine atoms into drug molecules can enhance their bioavailability, metabolic stability, and binding affinity. In particular, fluoropyridines have been investigated for their reduced basicity and reactivity compared to their chlorinated or brominated counterparts. These properties make them attractive candidates for drug design .
Agrochemicals
Fluorine-containing substituents have found applications in the field of agrochemicals. Many commercially successful agricultural products incorporate fluorine atoms into their structures. These fluorinated compounds exhibit improved properties, such as enhanced pest resistance, increased half-life, and reduced environmental impact. Fluorine-substituted pyridines have been investigated as potential active ingredients in pesticides and herbicides .
Fluorination Reactions
Fluoropyridines are valuable substrates for various fluorination reactions. Methods like the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions allow the introduction of fluorine atoms into pyridine rings. These synthetic approaches enable the preparation of diverse fluoropyridine derivatives for further exploration in different fields.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of intermolecular interactions .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other triazole compounds, it may exert anti-inflammatory effects, reduce pain signaling, or have other therapeutic effects .
Propiedades
IUPAC Name |
1-(4-fluoro-2-methylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-6-8(10)2-3-9(7)13-5-4-11-12-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVZAOVHUVSQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)
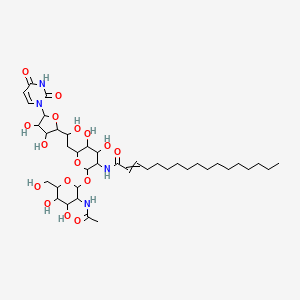



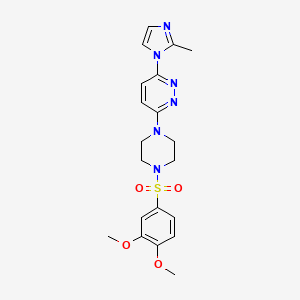
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide](/img/structure/B2466171.png)

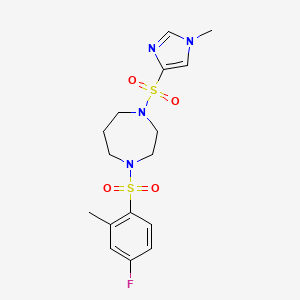
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2466175.png)
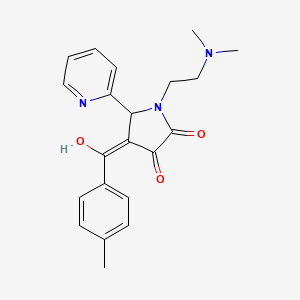
![2-(2-chloro-4-methoxyphenyl)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2466177.png)

